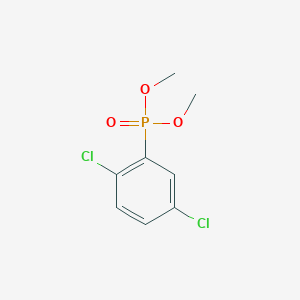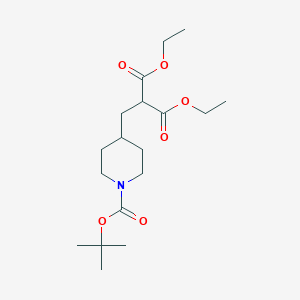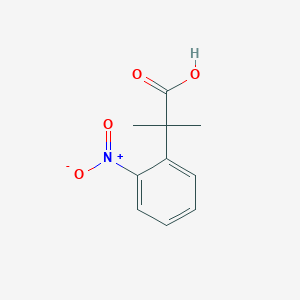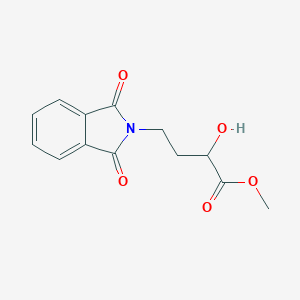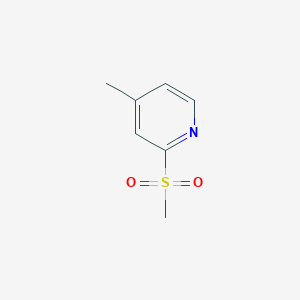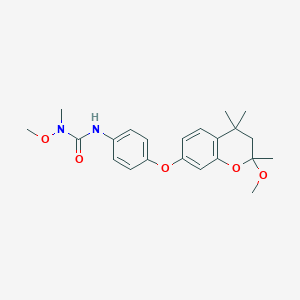![molecular formula C25H26N2O B182354 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone CAS No. 157637-84-8](/img/structure/B182354.png)
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone, also known as 4-Phenylpiperazine-1-propionyl-1,1'-biphenyl, is a synthetic compound that has been studied for its potential applications in research and development. It is a piperazine derivative with a biphenyl backbone, and has been found to have a variety of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone' involves the synthesis of the intermediate 4-phenylpiperazine, which is then reacted with 1-[1,1'-Biphenyl]-4-carbaldehyde to obtain the final product.
Starting Materials
Benzene, Bromobenzene, Piperazine, 4-Phenylpiperazine, 1-[1,1'-Biphenyl]-4-carbaldehyde, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Ethanol
Reaction
Step 1: Synthesis of 4-Phenylpiperazine, a. Add 1 equivalent of benzene and 1 equivalent of piperazine to a round bottom flask., b. Heat the mixture to 120°C and stir for 24 hours., c. Cool the mixture and extract the product with diethyl ether., d. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 4-phenylpiperazine., Step 2: Synthesis of 1-[1,1'-Biphenyl]-4-carbaldehyde, a. Add 1 equivalent of bromobenzene and 1 equivalent of 1,1'-biphenyl to a round bottom flask., b. Add 2 equivalents of sodium hydroxide and heat the mixture to 200°C., c. Stir the mixture for 24 hours and then cool it., d. Acidify the mixture with hydrochloric acid and extract the product with diethyl ether., e. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-[1,1'-Biphenyl]-4-carbaldehyde., Step 3: Synthesis of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone, a. Add 1 equivalent of 4-phenylpiperazine and 1 equivalent of 1-[1,1'-Biphenyl]-4-carbaldehyde to a round bottom flask., b. Add 1 equivalent of ethanol and heat the mixture to reflux., c. Stir the mixture for 24 hours and then cool it., d. Filter the product and wash it with diethyl ether., e. Dry the product and recrystallize it from ethanol to obtain the final product.
科学研究应用
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been shown to modulate the activity of other enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of synaptic transmission. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's.
作用机制
The mechanism of action of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl is not fully understood, but it is believed to involve the inhibition of MAO enzymes. This inhibition leads to an increase in the levels of serotonin and dopamine in the brain, which can have a variety of effects on the body. Additionally, it has been suggested that the compound may modulate the activity of other enzymes involved in synaptic transmission, such as acetylcholinesterase and butyrylcholinesterase.
生化和生理效应
The biochemical and physiological effects of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl have been studied in a variety of organisms. In humans, it has been found to have an antidepressant effect, and it has been suggested that it may be useful in the treatment of depression. Additionally, it has been found to have an anxiolytic effect, and it has been suggested that it may be useful in the treatment of anxiety disorders. In animals, it has been found to have an anti-inflammatory effect, and it has been suggested that it may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The main advantage of using 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl in lab experiments is that it is a relatively mild method of synthesis. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to using this compound in lab experiments. For example, it has been found to be toxic in high doses, and it has been suggested that it may have the potential to cause liver damage. Additionally, it has been found to be unstable in certain conditions, and it has been suggested that it may need to be stored in a cool, dark place.
未来方向
The potential applications of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl are numerous, and there are many possible future directions for research. For example, further research could be conducted on its potential use as a therapeutic agent for depression, anxiety, and other neurodegenerative diseases. Additionally, further research could be conducted on its potential use as an anti-inflammatory agent, and its potential use in the treatment of inflammatory diseases. Additionally, further research could be conducted on its potential use as an inhibitor of MAO enzymes, and its potential use as a modulator of other enzymes involved in synaptic transmission. Finally, further research could be conducted on its potential use as an antioxidant, and its potential use in the prevention of oxidative damage
属性
IUPAC Name |
1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)15-16-26-17-19-27(20-18-26)24-9-5-2-6-10-24/h1-14H,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRSFDNKFYYOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone | |
CAS RN |
157637-84-8 |
Source


|
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

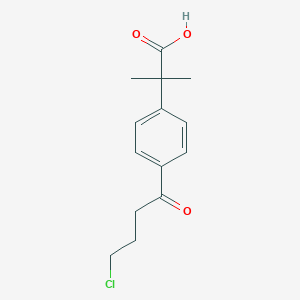
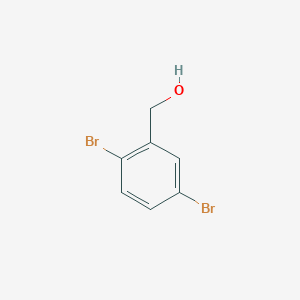
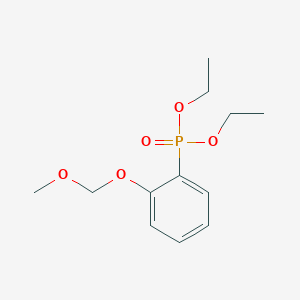
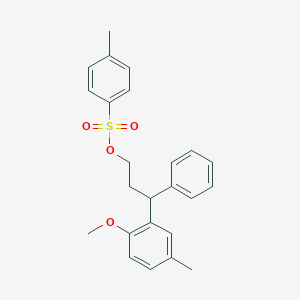
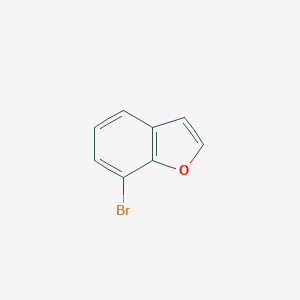
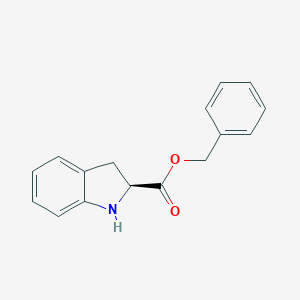
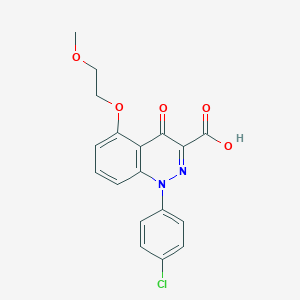
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
